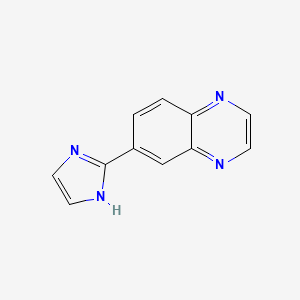

6-(1H-imidazol-2-yl)quinoxaline

Description

6-(1H-Imidazol-2-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with an imidazole substituent at the 6-position. Quinoxalines are bicyclic systems containing two nitrogen atoms at positions 1 and 4, known for their electron-deficient aromatic character and versatility in medicinal chemistry.

Properties

Molecular Formula |

C11H8N4 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

6-(1H-imidazol-2-yl)quinoxaline |

InChI |

InChI=1S/C11H8N4/c1-2-9-10(13-4-3-12-9)7-8(1)11-14-5-6-15-11/h1-7H,(H,14,15) |

InChI Key |

XUHLXSVMZGCWHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C3=NC=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with glyoxal, followed by cyclization with formamide under acidic conditions . Another approach involves the reaction of 2-nitroaniline with glyoxal, followed by reduction and cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-2-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and various quinoxaline derivatives with functional groups such as halogens, alkyl, and sulfonyl groups .

Scientific Research Applications

6-(1H-imidazol-2-yl)quinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-2-yl)quinoxaline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and metabolism.

Receptor Binding: It can bind to receptors such as adenosine and benzodiazepine receptors, modulating their activity and affecting cellular responses.

Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Core Heterocycle Differences: Quinoxaline vs. Quinazoline: Quinoxaline’s two nitrogen atoms create a stronger electron-deficient system compared to quinazoline, influencing reactivity in electrophilic substitution and binding to biological targets . Quinoxaline vs. Quinoline: Quinoline’s single nitrogen atom results in less electron deficiency, altering π-stacking and charge-transfer interactions .

- Substituent Effects: Imidazole Position (2-yl vs. 4-yl): The 2-position in imidazole enhances hydrogen-bonding capacity due to lone pair orientation, whereas the 4-yl isomer may alter electronic distribution . Bulky Groups (tert-Butyl, Phenyl): These substituents improve selectivity by limiting access to sterically hindered binding sites .

Pharmacological and Physicochemical Implications

- Solubility : The tartrate salt in improves aqueous solubility, a critical factor in drug formulation . In contrast, lipophilic groups (e.g., phenyl in ) may enhance membrane permeability .

- Bioactivity: Quinazoline derivatives () are reported to exhibit kinase inhibitory activity, suggesting that quinoxaline analogs with imidazole groups could target similar pathways but with distinct potency profiles .

- Isomerism : The 4-yl imidazole isomer () may exhibit different binding modes compared to the 2-yl derivative, impacting receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.